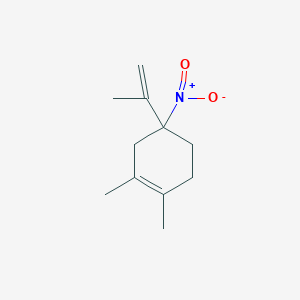
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene is a chemical compound with the molecular formula C11H17NO2 It is a cyclohexene derivative characterized by the presence of nitro and alkene functional groups
Vorbereitungsmethoden
The synthesis of 1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several synthetic routes One common method involves the nitration of 1,2-dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic media, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the compound’s structure and the biological context in which it is studied.
Vergleich Mit ähnlichen Verbindungen
1,2-Dimethyl-4-nitro-4-(prop-1-en-2-yl)cyclohex-1-ene can be compared with other similar compounds, such as:
1,2-Dimethyl-4-nitrocyclohex-1-ene: Lacks the prop-1-en-2-yl group, resulting in different chemical and biological properties.
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene: Lacks the 1,2-dimethyl substitution, affecting its reactivity and applications.
1,2-Dimethyl-4-(prop-1-en-2-yl)cyclohex-1-ene:
Eigenschaften
CAS-Nummer |
59853-66-6 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
1,2-dimethyl-4-nitro-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C11H17NO2/c1-8(2)11(12(13)14)6-5-9(3)10(4)7-11/h1,5-7H2,2-4H3 |
InChI-Schlüssel |
UGCYERGNUJDQFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC(CC1)(C(=C)C)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





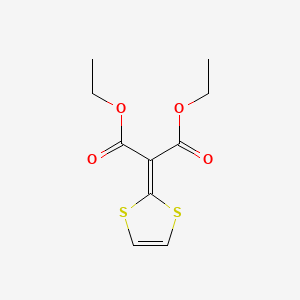
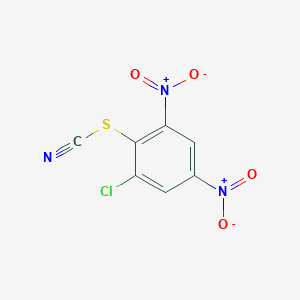


![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)


![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)
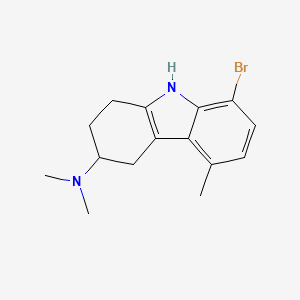
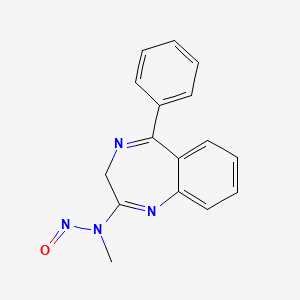
![2-[(Hept-2-yn-1-yl)oxy]oxane](/img/structure/B14602453.png)
